![molecular formula C21H14N4O6 B1384711 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone CAS No. 1795373-54-4](/img/structure/B1384711.png)
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone
Übersicht
Beschreibung
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone is a useful research compound. Its molecular formula is C21H14N4O6 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone (CAS: 1795373-54-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a biisoindoline core with a piperidine moiety, which is known to influence its biological interactions. The molecular formula is , and it exhibits properties typical of heterocyclic compounds that can interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and immune modulation. In vitro assays have shown that certain derivatives of this compound demonstrate IC50 values comparable to established inhibitors .
- Targeting Cancer Pathways : The compound has been investigated for its potential to disrupt oncogenic signaling pathways. For instance, it has been linked to the degradation of cyclin-dependent kinase 9 (CDK9), which is crucial for the regulation of MYC oncogene expression . This activity may lead to reduced proliferation in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- IDO1 Inhibition Study : A study focused on the synthesis of derivatives from a related compound demonstrated that some derivatives exhibited significant inhibitory effects on IDO1 activity. For example, derivative 5b showed an IC50 value of 4.1 µM .
Compound | IDO1 IC50 (µM) |
---|---|
5a | >100 |
5b | 4.1 ± 0.9 |
5c | 31.62 ± 1.6 |
6a | >100 |
- CDK9 Degradation : Another research highlighted the effects of targeted degradation on CDK9 using this compound. The results indicated a significant reduction in MYC protein levels and other associated proteins involved in cell cycle regulation .
Therapeutic Implications
The biological activities exhibited by this compound suggest potential therapeutic applications in oncology and immunology:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor progression and immune evasion, this compound could serve as a lead structure for developing new anticancer therapies.
- Immunomodulation : By targeting IDO1, the compound may enhance anti-tumor immunity by preventing the local depletion of tryptophan in the tumor microenvironment.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Properties
The compound has been studied for its potential as an anticancer agent. It is structurally related to thalidomide and its derivatives, which have shown efficacy in treating multiple myeloma and other cancers. The mechanism involves the modulation of the immune system and inhibition of tumor growth through anti-angiogenic effects.
Case Study: Pomalidomide
Pomalidomide, a derivative of thalidomide, has been used in clinical settings for treating relapsed multiple myeloma. Research indicates that compounds similar to 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone can enhance the efficacy of pomalidomide by acting on the cereblon E3 ligase complex to promote targeted protein degradation of oncogenic factors .
Protein Degradation Technologies
2.1 PROTACs (Proteolysis Targeting Chimeras)
The compound serves as a building block for PROTACs, which are innovative molecules designed to induce targeted degradation of specific proteins within cells. This technology has gained traction in drug discovery for its ability to selectively eliminate disease-causing proteins that are otherwise difficult to target with conventional inhibitors.
Applications:
- Targeted Therapy : PROTACs utilizing this compound can be designed to degrade proteins implicated in cancer and other diseases.
- Research Tool : They are also valuable in basic research for studying protein function by selectively removing specific proteins from cellular systems.
Case Study: Development of PROTACs
Recent studies have demonstrated that PROTACs incorporating this compound can effectively degrade transcription factors involved in oncogenesis. For instance, the targeted degradation of LEF1 and ERG has shown promising results in preclinical models .
Eigenschaften
IUPAC Name |
4-amino-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O6/c22-11-5-1-3-9-15(11)20(30)24(18(9)28)12-6-2-4-10-16(12)21(31)25(19(10)29)13-7-8-14(26)23-17(13)27/h1-6,13H,7-8,22H2,(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXARGULUZPGWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.